![molecular formula C10H13N5 B1289536 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252722-52-4](/img/structure/B1289536.png)
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
描述
4-(哌嗪-1-基)-7H-吡咯并[2,3-d]嘧啶是一种杂环化合物,其结构特征为吡咯并[2,3-d]嘧啶核心,在4位连接有哌嗪基团。该化合物因其潜在的生物活性以及在药物化学中的应用而备受关注。
作用机制
4-(哌嗪-1-基)-7H-吡咯并[2,3-d]嘧啶的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能充当这些靶标的抑制剂或调节剂,从而影响各种细胞途径。 例如,它可能抑制乙酰胆碱酯酶,导致脑中乙酰胆碱水平升高 .
生化分析
Biochemical Properties
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This phosphorylation can activate or deactivate the target protein, thereby regulating various cellular processes . The compound’s interaction with protein kinases suggests its potential as a kinase inhibitor, which could be valuable in cancer treatment .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific protein kinases, the compound can disrupt signaling pathways that are crucial for cell growth and proliferation . This disruption can lead to the inhibition of cancer cell growth, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinases, inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell growth and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of protein kinases, resulting in prolonged effects on cell signaling and growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit protein kinases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
准备方法
合成路线和反应条件
4-(哌嗪-1-基)-7H-吡咯并[2,3-d]嘧啶的合成通常涉及以下步骤:
吡咯并[2,3-d]嘧啶核心的形成: 可以通过环化反应实现,该反应涉及合适的原料,如2-氨基嘧啶和1,3-二羰基化合物。
哌嗪基团的引入: 可以通过亲核取代反应引入哌嗪基团。例如,吡咯并[2,3-d]嘧啶核心可以在合适的碱和溶剂存在下与哌嗪反应。
工业生产方法
该化合物的工业生产方法可能涉及上述合成路线的优化版本,重点在于可扩展性、收率和成本效益。连续流动化学和自动化合成平台等技术可以用来提高生产效率。
化学反应分析
反应类型
4-(哌嗪-1-基)-7H-吡咯并[2,3-d]嘧啶可以发生多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾、乙酸。
还原: 硼氢化钠、氢化铝锂、乙醇。
取代: 卤代烷烃、酰氯、氢氧化钠或碳酸钾等碱。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生N-氧化物,而取代反应可以在哌嗪环上引入各种官能团。
科学研究应用
4-(哌嗪-1-基)-7H-吡咯并[2,3-d]嘧啶具有多种科学研究应用,包括:
药物化学: 该化合物因其作为治疗剂的潜力而被研究,特别是在神经系统疾病和癌症的治疗中.
生物学研究: 它被用作工具化合物来研究各种生物途径和分子靶点.
化学生物学: 该化合物作为开发化学探针的支架,用于研究蛋白质的功能和相互作用.
相似化合物的比较
类似化合物
2-(4-苯基哌嗪-1-基)嘧啶-5-甲酰胺: 该化合物也具有连接到嘧啶核心的哌嗪基团,并因其乙酰胆碱酯酶抑制活性而被研究.
N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺: 该化合物因其抗结核活性而被研究.
2-(呋喃-2-基)-N5-(2-(4-苯基哌嗪-1-基)乙基)噻唑并[5,4-d]嘧啶-5,7-二胺: 该化合物是有效的腺苷A2A受体逆向激动剂.
独特性
4-(哌嗪-1-基)-7H-吡咯并[2,3-d]嘧啶因其独特的结构特征以及多种生物活性的潜力而独一无二。它将吡咯并[2,3-d]嘧啶核心与哌嗪基团结合在一起,为开发新的治疗剂和化学探针提供了通用的支架。
属性
IUPAC Name |
4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15/h1-2,7,11H,3-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSXQBNNRGZPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592472 | |
| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252722-52-4 | |
| Record name | 4-Piperazin-1-yl-1H-pyrrolo(2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252722524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PIPERAZIN-1-YL-1H-PYRROLO(2,3-D)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB8UC7WSZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


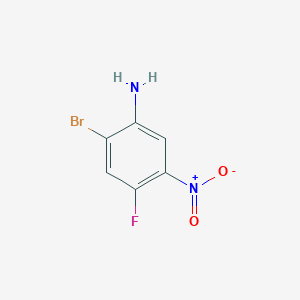
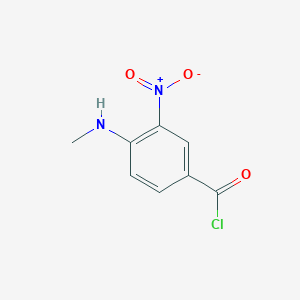
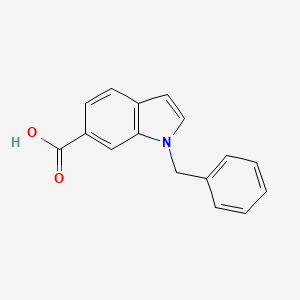
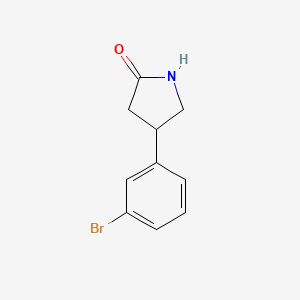

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)

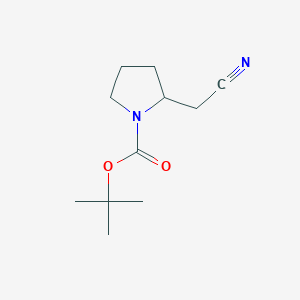
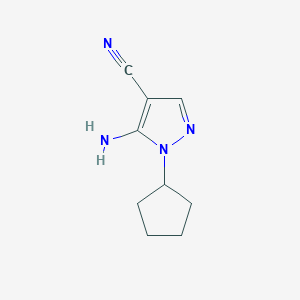

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)
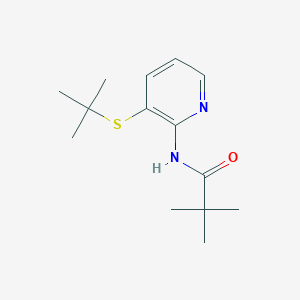
![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)
